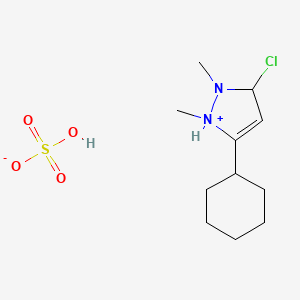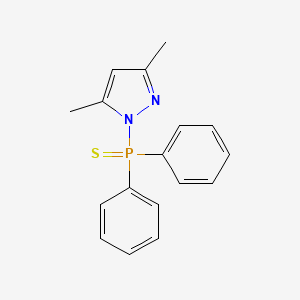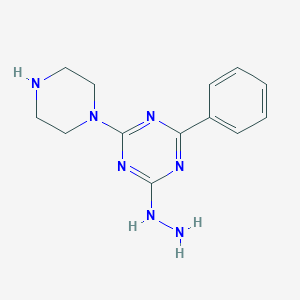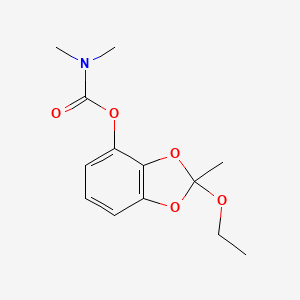
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is a complex organic compound with a unique structure It features a pyrazolium core, which is a five-membered ring containing two nitrogen atoms The presence of a cyclohexyl group and a chlorine atom adds to its distinctiveness
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the chlorine atom. The final step involves the formation of the hydrogen sulfate salt.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of Hydrogen Sulfate Salt: The final step involves the reaction of the pyrazolium compound with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazolium derivatives.
Substitution: Formation of substituted pyrazolium compounds.
Applications De Recherche Scientifique
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: A related compound with a similar structure but different functional groups.
1,3-Diazole Derivatives: Compounds with a similar pyrazole ring structure but different substituents.
Uniqueness
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
61199-37-9 |
|---|---|
Formule moléculaire |
C11H21ClN2O4S |
Poids moléculaire |
312.81 g/mol |
Nom IUPAC |
3-chloro-5-cyclohexyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C11H19ClN2.H2O4S/c1-13-10(8-11(12)14(13)2)9-6-4-3-5-7-9;1-5(2,3)4/h8-9,11H,3-7H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
RPCIQMDGULBYQP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C(=CC(N1C)Cl)C2CCCCC2.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)



